4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique molecular structure, which includes functional groups such as carbamoyl, chloro, acetamido, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamoyl Group:
Acetylation: The acetamido group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE: shares similarities with other compounds containing carbamoyl, chloro, acetamido, and methoxy groups.
Phenylboronic Acid Derivatives:
Uniqueness
The uniqueness of N-(2-CARBAMOYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H16ClN3O4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-acetamido-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C17H16ClN3O4/c1-9(22)20-14-8-15(25-2)11(7-12(14)18)17(24)21-13-6-4-3-5-10(13)16(19)23/h3-8H,1-2H3,(H2,19,23)(H,20,22)(H,21,24) |
InChI Key |
JHAXZLZZJYGUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.